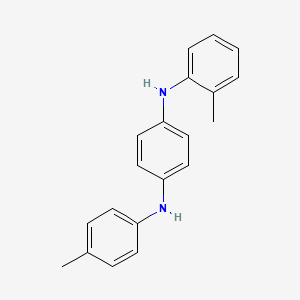

N,N'-Ditolyl-p-phenylenediamine

Descripción general

Descripción

“N,N’-Ditolyl-p-phenylenediamine” is a chemical compound that is related to "N,N-Diethyl-p-phenylenediamine" . It is an organic compound that is used in various applications. It is also known as "4-Amino-N,N-diethylaniline" .

Synthesis Analysis

The synthesis of a similar compound, “N,N’-diphenyl-p-phenylenediamine” (PDPPD), has been reported in the literature . The PDPPD material was obtained via the Buchwald–Hartwig C–N cross-coupling reaction . Another synthesis method involves the condensation of 1,4-cyclohexanedione with primary alkylamines .Chemical Reactions Analysis

“N,N’-Ditolyl-p-phenylenediamine” is likely to have similar chemical reactions to its related compounds. For instance, “N,N-Diethyl-p-phenylenediamine” is known to react with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .Aplicaciones Científicas De Investigación

Metabolism and Toxicology

- N,N'-Ditolyl-p-phenylenediamine (PPD), primarily used in hair dyes, has been evaluated for its metabolic pathways, particularly involving hepatic cytochrome P450 enzymes. Studies indicate the absence of hepatic CYP-mediated metabolism, suggesting that PPD does not significantly contribute to bladder cancer development via this route (Stanley et al., 2005).

Chemical Properties and Antioxidant Applications

- Electrochemical and spectroscopic studies of PPD and related compounds like N,N'-diphenyl-1,4-phenylenediamine have revealed insights into their oxidation products. These compounds are vital antioxidants in the rubber industry, undergoing various oxidation processes, significantly influenced by different substituents (Rapta et al., 2009).

Application in Voltammetric Enzyme Immunoassay

- PPD has been utilized as an electrochemical substrate in peroxidase-mediated voltammetric enzyme immunoassays. This application facilitates the sensitive detection of plant viruses, indicating the potential of PPD in bioanalytical methodologies (Jiao et al., 2000).

Role in Polymer Science

- PPD derivatives are crucial in the manufacture of polyamides and polyurethanes, imparting exceptional tensile strength and stability. They are also widely used as antioxidants and antiozonants for rubbers and plastics, showcasing their versatility in various industrial applications (Layer, 2000).

Molecular Interactions and Rotational Dynamics

- A study demonstrated that a p-phenylenediamine derivative can act as a molecular double-rotor system, showcasing redox-dependent rotation rates. Such molecular dynamics are pivotal in understanding and designing novel materials with specific electronic and mechanical properties (Yang et al., 2011).

Interaction with Ozone and Antiozonant Properties

- PPD derivatives' reaction with ozone and their role as antiozonants in diene rubber protection have been extensively studied. The efficiency of these derivatives as antiozonants correlates with the free enthalpy of formation of their respective radical cations, essential for environmental and industrial applications (Cataldo, 2002).

Electrochemical Studies and Synthesis Applications

- The electrochemical oxidation of PPD in aqueous electrolytes has been explored, revealing insights into the formation of various oxidation products andtheir implications in chemical synthesis. Such studies contribute to the development of new methods for synthesizing diverse compounds, including sulfonamide derivatives (Nematollahi & Maleki, 2009).

Environmental Impact and Degradation

- Research on rubber-derived quinones, transformation products of PPD antioxidants, revealed their presence in various environmental matrices like urban runoff, soils, and air particles. This study emphasizes the need for further toxicological investigations regarding these quinones due to their widespread use in rubber products (Cao et al., 2022).

Occupational Health and Safety

- N,N'-Ditolyl-p-phenylenediamine is primarily used as a stabilizer in rubber, particularly in tire manufacturing. Its non-irritating nature to the skin and documented skin-sensitizing effects have been detailed, emphasizing the importance of safety measures in occupational settings (Hartwig, 2016).

Analytical Techniques and Metabolite Analysis

- Advanced analytical techniques have been developed for the determination of PPD and its metabolites in biological samples, offering crucial insights into the metabolism and toxicokinetics of PPD. Such methods are vital for understanding the biological impacts of PPD exposure (Meyer et al., 2009).

Propiedades

IUPAC Name |

4-N-(2-methylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-15-7-9-17(10-8-15)21-18-11-13-19(14-12-18)22-20-6-4-3-5-16(20)2/h3-14,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGLJHGYYVLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865373 | |

| Record name | N,N'-Ditolyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Ditolyl-p-phenylenediamine | |

CAS RN |

27417-40-9 | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027417409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ditolyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)

![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)